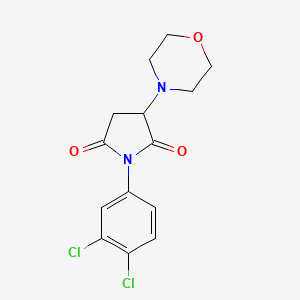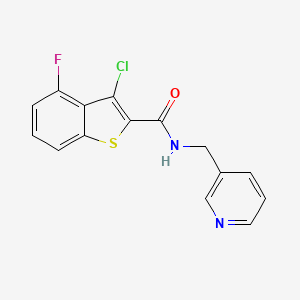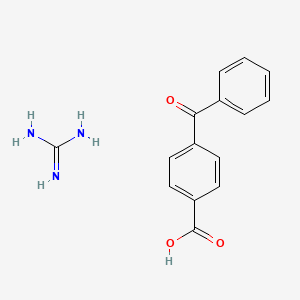
1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as DMPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it a promising candidate for a wide range of applications, including drug discovery, neuroscience research, and materials science.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as an antagonist at the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione may help to protect neurons from damage and prevent the development of neurodegenerative diseases.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in animal models. These include the ability to improve cognitive function, reduce inflammation, and protect against oxidative stress. 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been shown to have anxiolytic and antidepressant effects, which could make it a promising candidate for the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione for use in scientific research is its unique structure, which makes it a versatile molecule that can be modified in a variety of ways to produce new compounds with different properties. However, one limitation of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another area of potential research is in the development of new materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione and its potential applications in a variety of fields.
Méthodes De Synthèse
The synthesis of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione typically involves a multi-step process that begins with the reaction of 3,4-dichlorophenylacetic acid with morpholine to form the corresponding amide. This amide is then cyclized to form the pyrrolidinedione ring, which is subsequently chlorinated to produce 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. The synthesis of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione requires careful control of reaction conditions and purification steps to ensure the production of a high-purity product.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. One area of particular interest is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have potential as a neuroprotective agent, which could help to prevent or slow the progression of these diseases.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-2-1-9(7-11(10)16)18-13(19)8-12(14(18)20)17-3-5-21-6-4-17/h1-2,7,12H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQAFZYXHUPSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5112988.png)
![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)
![N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5112999.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)
![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)


![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)

![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)
![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)